![molecular formula C10H8N2O B1309234 2,4-Dihydrochromeno[4,3-c]pyrazole CAS No. 74618-03-4](/img/structure/B1309234.png)
2,4-Dihydrochromeno[4,3-c]pyrazole
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydrochromeno[4,3-c]pyrazole typically involves a multi-component reaction. One common method includes the reaction of hydrazine monohydrate or phenylhydrazine with ethyl acetoacetate, benzaldehyde, and malononitrile . This reaction is often carried out under solvent-free conditions at elevated temperatures (e.g., 100°C) in the presence of a catalyst such as maltose . The reaction proceeds through a series of steps, including condensation, cyclization, and dehydration, to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dihydrochromeno[4,3-c]pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Various nucleophiles or electrophiles; reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile at moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromeno-pyrazole oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted chromeno-pyrazoles.
Wissenschaftliche Forschungsanwendungen
2,4-Dihydrochromeno[4,3-c]pyrazole has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its diverse biological activities, such as antimicrobial, antioxidant, and anticancer properties.
Chemical Biology: The compound serves as a probe to study various biochemical pathways and processes, helping to elucidate the roles of specific molecular targets in health and disease.
Industrial Applications: In industry, this compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2,4-Dihydrochromeno[4,3-c]pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways . Additionally, it may interact with cellular receptors, triggering signaling cascades that lead to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.
Vergleich Mit ähnlichen Verbindungen
2,4-Dihydrochromeno[4,3-c]pyrazole can be compared with other similar compounds, such as:
This compound-3-carboxylic acid: This compound has an additional carboxylic acid group, which can influence its chemical reactivity and biological activity.
3,4-Dihydrochromeno[3,4-c]pyrazole-1-carboxylates:
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties. Its fused chromene-pyrazole system provides a versatile scaffold for the development of novel compounds with diverse applications in medicinal chemistry and other fields.
Eigenschaften
IUPAC Name |
1,4-dihydrochromeno[4,3-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-2-4-9-8(3-1)10-7(6-13-9)5-11-12-10/h1-5H,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESSNIBRKZKEDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3O1)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101319586 | |
| Record name | 1,4-dihydrochromeno[4,3-c]pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101319586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820411 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
74618-03-4 | |
| Record name | 1,4-dihydrochromeno[4,3-c]pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101319586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2,4-Dihydrochromeno[4,3-c]pyrazoles interesting as potential antitumor agents?
A: Research indicates that certain derivatives within this class demonstrate promising in vitro antitumor activity. Specifically, 1,4-bis(4-chlorophenyl)-1,4-dihydrochromeno[4,3-c]pyrazole exhibited potent activity against MCF-7 (breast cancer) and HL-60 (leukemia) cell lines. [] This suggests that further exploration of this chemical scaffold could lead to the development of novel antitumor therapies.
Q2: What are the common synthetic strategies for obtaining 2,4-Dihydrochromeno[4,3-c]pyrazoles?
A: A key method highlighted in the research involves utilizing readily available flavanone derivatives as starting materials. One efficient approach involves reacting flavanone-4-arylhydrazones with a Vilsmeier reagent, specifically Bis(trichloromethyl) carbonate in DMF, to yield the desired 4-phenyl-2,4-dihydrochromeno[4,3-c]pyrazoles. [, ] This method offers a relatively mild and straightforward route for synthesizing these compounds.
Q3: How does the structure of 2,4-Dihydrochromeno[4,3-c]pyrazoles influence their antitumor activity?
A: While the provided research focuses primarily on synthesis, it does highlight the superior antitumor activity of 1,4-bis(4-chlorophenyl)-1,4-dihydrochromeno[4,3-c]pyrazole compared to its 2,4-diaryl counterparts. [] This suggests that the position of the aryl substituents on the pyrazole ring significantly impacts the compound's interaction with its biological target and subsequent antitumor effects. Further research is needed to fully elucidate the structure-activity relationships within this class of compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



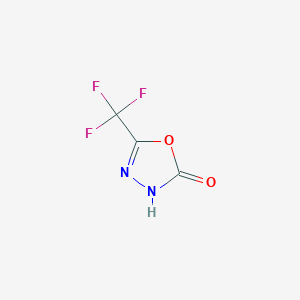

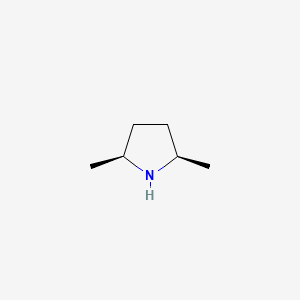
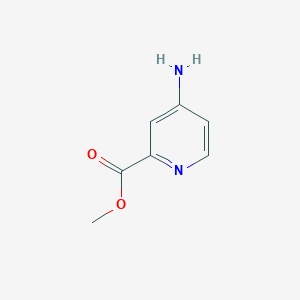
![ethyl N-{2-cyano-3-[(5-iodo-2-pyridinyl)amino]acryloyl}carbamate](/img/structure/B1309172.png)
![4-Chloro-2-methylbenzo[d]thiazole](/img/structure/B1309175.png)
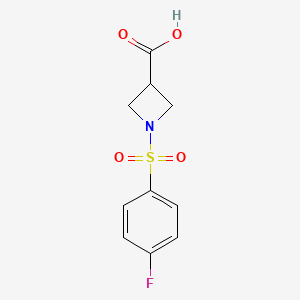
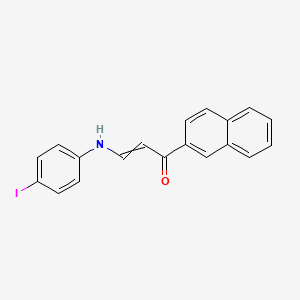
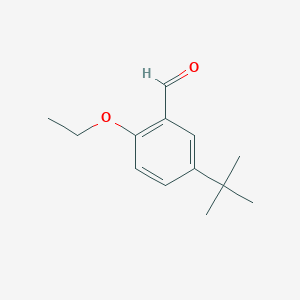
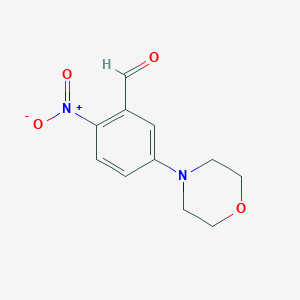
![Ethyl 2-[2-[2-(2,4-dichlorophenyl)ethenyl]benzimidazol-1-yl]acetate](/img/structure/B1309196.png)
![3-[1-[(2-Chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]-2-methylsulfonylprop-2-enenitrile](/img/structure/B1309198.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1309199.png)
